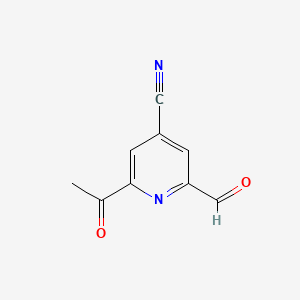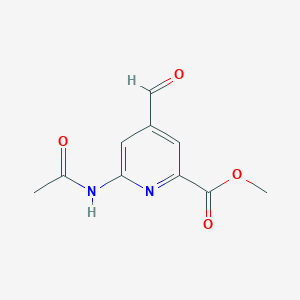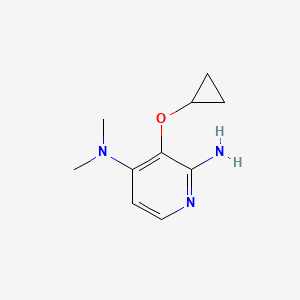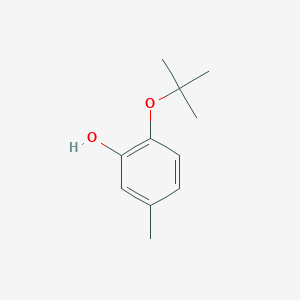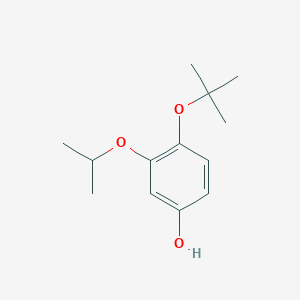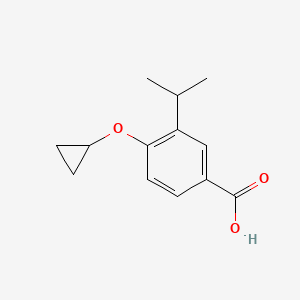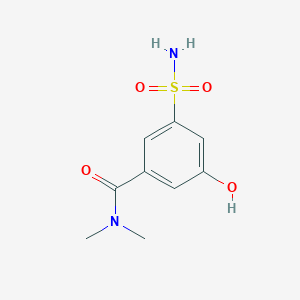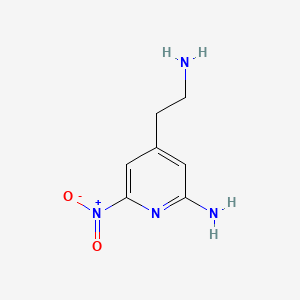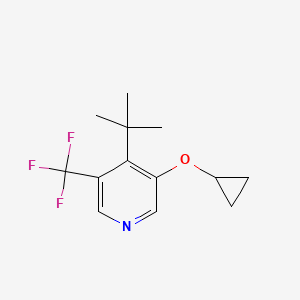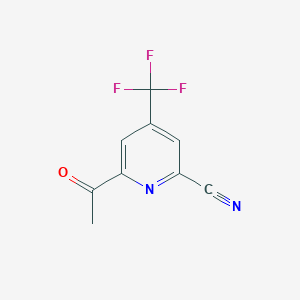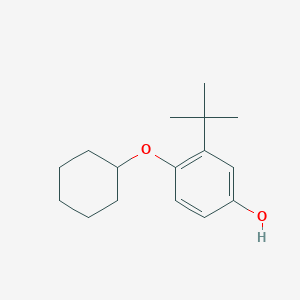
4-Cyclopropoxy-5-fluoro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a methyl group attached to a pyridine ring. The presence of these functional groups imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the use of fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 . These reagents facilitate the substitution of hydrogen or halogen atoms on the pyridine ring with fluorine atoms under controlled conditions.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-5-fluoro-2-methylpyridine may involve optimized synthetic routes to maximize yield and purity. These methods often include multi-step processes that incorporate various reagents and catalysts to achieve the desired substitution patterns on the pyridine ring. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-5-fluoro-2-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized pyridines .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-fluoro-2-methylpyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, enzymes, or receptors. This can lead to modulation of their activity, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylpyridine: A fluorinated pyridine with a similar structure but lacking the cyclopropoxy group.
4-Cyclopropoxy-2-fluoro-5-methylpyridine: A closely related compound with the same functional groups but different substitution patterns on the pyridine ring.
Uniqueness
4-Cyclopropoxy-5-fluoro-2-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-9(8(10)5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
UJOTZCSCHGWZDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


